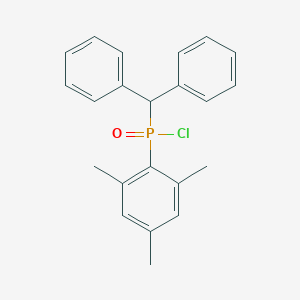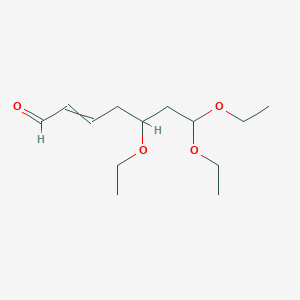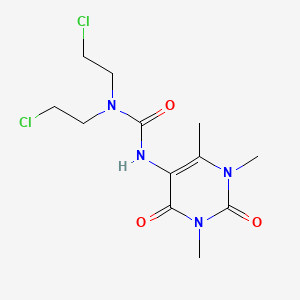
6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid is a complex organic compound with a unique structure that includes a benzodioxin ring substituted with a fluorine atom and a methylcarbamic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid typically involves multiple steps, starting with the formation of the benzodioxin ring. One common method involves the reaction of a suitable phenol derivative with formaldehyde and a fluorinating agent under acidic conditions to introduce the fluorine atom. The resulting intermediate is then subjected to further reactions to introduce the methylcarbamic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the benzodioxin ring play crucial roles in its activity, influencing its binding affinity and reactivity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine
- 2-{[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thio}-1,3-benzothiazole
- N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3,5-dimethyl-4-isoxazolecarboxamide
Uniqueness
6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid is unique due to its specific substitution pattern and the presence of both a fluorine atom and a methylcarbamic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
90682-35-2 |
|---|---|
Fórmula molecular |
C12H16FNO5 |
Peso molecular |
273.26 g/mol |
Nombre IUPAC |
6-fluoro-2,2-dimethyl-4H-1,3-benzodioxin-8-ol;methylcarbamic acid |
InChI |
InChI=1S/C10H11FO3.C2H5NO2/c1-10(2)13-5-6-3-7(11)4-8(12)9(6)14-10;1-3-2(4)5/h3-4,12H,5H2,1-2H3;3H,1H3,(H,4,5) |
Clave InChI |
URXQSLCLJZZZKM-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC2=C(O1)C(=CC(=C2)F)O)C.CNC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


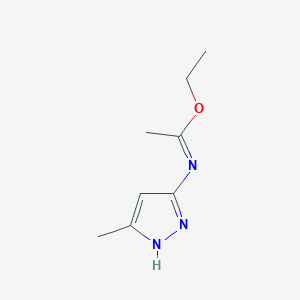

![Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]-](/img/structure/B14366442.png)
![3-[(Oxan-2-yl)oxy]oxolan-2-ol](/img/structure/B14366456.png)
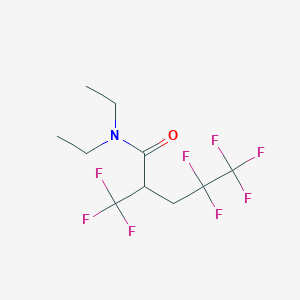
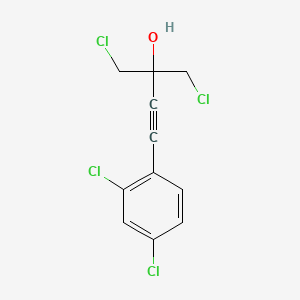
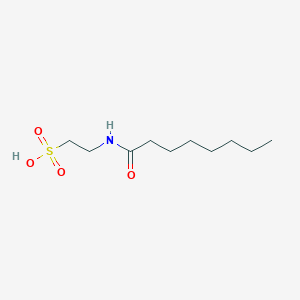

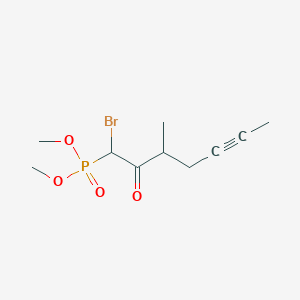
![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)
![1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one](/img/structure/B14366506.png)
